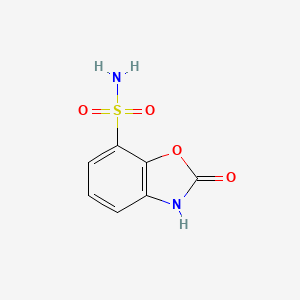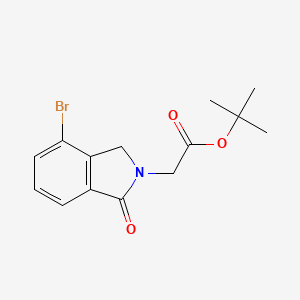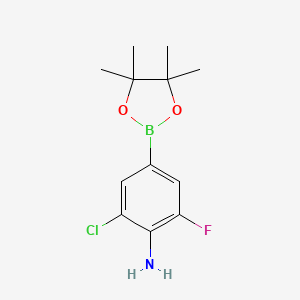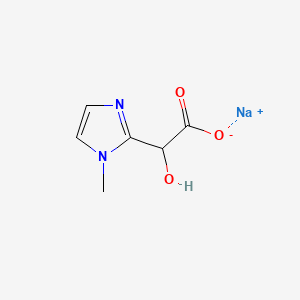
2-Hydroxy-1,3-benzoxazole-7-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1,3-benzoxazole-7-sulfonamide is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzene ring fused with an oxazole ring, with a hydroxyl group at the 2-position and a sulfonamide group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various carbonyl compounds. For 2-Hydroxy-1,3-benzoxazole-7-sulfonamide, a common method involves the reaction of 2-aminophenol with sulfonyl chlorides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the benzoxazole ring .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as metal catalysts or ionic liquid catalysts are used to accelerate the reaction. The use of green chemistry principles, such as solvent-free conditions or the use of eco-friendly solvents, is also gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1,3-benzoxazole-7-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitro compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzoxazole-2-one derivatives.
Reduction: Formation of benzoxazole-7-amine derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
2-Hydroxy-1,3-benzoxazole-7-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-Hydroxy-1,3-benzoxazole-7-sulfonamide involves its interaction with biological targets through hydrogen bonding and π-π stacking interactions. The hydroxyl and sulfonamide groups can form hydrogen bonds with target proteins, while the benzoxazole ring can engage in π-π stacking interactions with aromatic residues in the target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Lacks the hydroxyl and sulfonamide groups.
2-Amino-1,3-benzoxazole: Contains an amino group instead of a hydroxyl group.
7-Sulfonamido-1,3-benzoxazole: Lacks the hydroxyl group.
Uniqueness
2-Hydroxy-1,3-benzoxazole-7-sulfonamide is unique due to the presence of both hydroxyl and sulfonamide groups, which enhance its ability to form hydrogen bonds and interact with biological targets.
Properties
Molecular Formula |
C7H6N2O4S |
|---|---|
Molecular Weight |
214.20 g/mol |
IUPAC Name |
2-oxo-3H-1,3-benzoxazole-7-sulfonamide |
InChI |
InChI=1S/C7H6N2O4S/c8-14(11,12)5-3-1-2-4-6(5)13-7(10)9-4/h1-3H,(H,9,10)(H2,8,11,12) |
InChI Key |
MPNWLTRXRIFOGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)N)OC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Methoxymethyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13460976.png)

![3-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13460982.png)

![{5-Cyclopropyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13460993.png)
![8-(Azidomethylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B13461007.png)
![[2-(methylcarbamoyl)pyridin-4-yl]boronic acid](/img/structure/B13461030.png)

![tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate](/img/structure/B13461038.png)
![3-[2-(Methylsulfanyl)ethyl]cyclobutane-1-thiol](/img/structure/B13461046.png)


